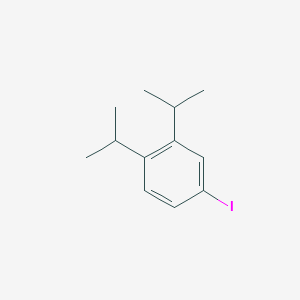

4-Iodo-1,2-bis(propan-2-yl)benzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides are fundamental building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.org Their utility stems from their ability to participate in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions, often catalyzed by transition metals like palladium or copper, enable the precise and efficient construction of complex molecular architectures. nih.gov The carbon-halogen bond in aryl halides provides a reactive handle for the introduction of diverse functional groups onto an aromatic core.

Overview of Arene Functionalization and Iodination Strategies

The introduction of an iodine atom onto an aromatic ring, known as arene iodination, is a key functionalization strategy. Several methods exist for this purpose, ranging from direct electrophilic iodination to the conversion of other functional groups.

Direct iodination of arenes can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent. mdpi.com For electron-rich arenes, this reaction can proceed readily. However, for less reactive or sterically hindered substrates, more potent iodinating reagents or catalytic systems are often required. These can include N-iodosuccinimide (NIS) activated by an acid catalyst, or iodine in combination with a strong oxidant like nitric acid or hydrogen peroxide. organic-chemistry.orgresearchgate.net An alternative and widely used method is the Sandmeyer reaction, where an amino group on an aniline (B41778) derivative is converted into a diazonium salt, which is then displaced by an iodide ion.

Structural Features and Unique Reactivity Context of Substituted Iodobenzenes, with a Focus on Sterically Hindered Systems

The reactivity of aryl iodides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. A particularly important factor is steric hindrance, which arises from the spatial bulk of substituents near the reaction center.

In the case of 4-Iodo-1,2-bis(propan-2-yl)benzene (B6165568), the two isopropyl groups in the ortho and meta positions relative to the iodine atom create a sterically congested environment. This steric bulk can influence both the synthesis of the molecule and its subsequent reactions. For instance, the approach of reagents to the carbon-iodine bond can be impeded, potentially slowing down reaction rates or favoring alternative reaction pathways. organic-chemistry.org However, the C-I bond is the weakest of the carbon-halogen bonds, which often compensates for steric hindrance, making even hindered aryl iodides valuable substrates in cross-coupling reactions. escholarship.org

Research Trajectories in Organoiodine Chemistry Relevant to this compound

Current research in organoiodine chemistry is focused on developing milder, more efficient, and selective methods for the synthesis and application of aryl iodides. nih.govnih.gov A significant area of investigation involves the development of catalytic systems that can overcome the challenges posed by sterically hindered substrates. organic-chemistry.orgacs.org This includes the design of new ligands for transition metal catalysts that can facilitate oxidative addition and reductive elimination steps in cross-coupling reactions involving bulky aryl iodides. Furthermore, there is growing interest in hypervalent iodine reagents, which are derivatives of iodoarenes and can act as powerful oxidizing agents and electrophiles in their own right. nih.govnih.gov The study of sterically hindered aryl iodides like this compound contributes to a deeper understanding of the interplay between steric and electronic effects in chemical reactivity, paving the way for the design of new synthetic strategies.

Structure

3D Structure

Properties

Molecular Formula |

C12H17I |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

4-iodo-1,2-di(propan-2-yl)benzene |

InChI |

InChI=1S/C12H17I/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9H,1-4H3 |

InChI Key |

NVJMMDFJPCJEFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)I)C(C)C |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 4 Iodo 1,2 Bis Propan 2 Yl Benzene and Its Derived Species

Role as a Precursor in Cross-Coupling Reactions

The presence of a reactive C-I bond makes 4-Iodo-1,2-bis(propan-2-yl)benzene (B6165568) a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The significant steric hindrance imposed by the two propan-2-yl groups ortho to each other presents both challenges and opportunities in these transformations, often requiring specialized catalytic systems to achieve high efficiency.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. mdpi.org For a sterically hindered substrate such as this compound, the choice of catalyst and ligands is crucial to overcome the steric hindrance and achieve efficient coupling.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. libretexts.orgnih.gov For sterically demanding aryl halides, specialized phosphine (B1218219) ligands that are both bulky and electron-rich have been developed to promote the reaction. nih.gov For instance, ligands like SPhos have demonstrated high activity in the coupling of hindered aryl halides. nih.gov The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nsf.govwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org For sterically hindered aryl iodides, achieving high yields can be challenging. However, the use of specific catalyst systems, including those with N-heterocyclic carbene (NHC) ligands or phosphine-free palladium complexes, can facilitate the reaction. harvard.edunih.gov The mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for forming C(sp)-C(sp2) bonds. mdpi.com While the standard conditions are generally mild, the coupling of sterically hindered aryl iodides may require optimization, such as the use of specific ligands or copper-free conditions to avoid side reactions like Glaser coupling. libretexts.orgorganic-chemistry.org The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates the copper acetylide intermediate. libretexts.org

The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide. wikipedia.orgnih.gov A key advantage of the Stille reaction is its tolerance to a wide range of functional groups. princeton.edu The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov For sterically hindered substrates, the choice of ligands and additives, such as Cu(I) salts, can significantly influence the reaction rate and yield. harvard.edu

A summary of representative conditions for these reactions with analogous sterically hindered aryl iodides is presented in the table below.

| Reaction | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temperature |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 °C |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 100 °C |

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Iodides. This table is a generalized representation based on literature for similar substrates and may require optimization for this compound.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling. researchgate.net The arylation of amines and phenols with aryl iodides is a common application. For a sterically hindered substrate like this compound, higher reaction temperatures and carefully chosen ligands, such as diamines or amino acids, may be necessary to achieve reasonable yields.

Transition Metal-Free Arylation Reactions

Recent advancements have led to the development of transition-metal-free arylation reactions, often involving hypervalent iodine reagents. Diaryliodonium salts, which can be synthesized from aryl iodides, serve as arylating agents for a variety of nucleophiles under metal-free conditions. These reactions are attractive from an environmental and economic perspective.

Chemistry of Hypervalent Iodine Species Derived from this compound

The iodine atom in this compound can be oxidized to higher valence states, typically +3 (iodine(III) or λ³-iodanes) and +5 (iodine(V) or λ⁵-iodanes), to form hypervalent iodine compounds. nih.gov These reagents are known for their oxidizing properties and their ability to participate in ligand coupling reactions. nsf.gov

Formation and Transformations of Iodine(III) and Iodine(V) Compounds

The synthesis of hypervalent iodine compounds from this compound would follow established procedures for the oxidation of iodoarenes. For example, oxidation with peracetic acid or sodium percarbonate in acetic anhydride (B1165640) can yield the corresponding (diacetoxyiodo)arene. nih.govwikipedia.org

Further reaction of the (diacetoxyiodo)arene with other arenes in the presence of a strong acid can lead to the formation of unsymmetrical diaryliodonium salts. beilstein-journals.orgorganic-chemistry.org The steric hindrance of the 1,2-bis(propan-2-yl)phenyl group would likely influence the stability and reactivity of these hypervalent iodine derivatives.

The general synthetic routes to key hypervalent iodine(III) intermediates are summarized below:

| Precursor | Reagents | Product |

| This compound | Peracetic acid, Acetic acid | (Diacetoxyiodo)-4-iodo-1,2-bis(propan-2-yl)benzene |

| This compound | m-CPBA, TsOH, Arene | 4-(1,2-bis(propan-2-yl)phenyl)iodonium tosylate |

Table 2: General Synthetic Pathways to Hypervalent Iodine(III) Compounds.

Iodine(V) compounds, such as ioxyarenes (ArIO₂), can be prepared by the disproportionation of iodosylarenes (ArIO) or by direct oxidation of iodoarenes with strong oxidizing agents.

Ligand Coupling Reactions in Organic Synthesis

A key application of hypervalent iodine(III) compounds, particularly diaryliodonium salts, is their use in ligand coupling reactions. In these reactions, one of the aryl groups from the iodonium (B1229267) salt is transferred to a nucleophile, with the concomitant reduction of iodine(III) to iodine(I). The chemoselectivity of this transfer is influenced by the electronic and steric properties of the aryl groups attached to the iodine atom. In the case of diaryliodonium salts derived from this compound, the sterically bulky 1,2-bis(propan-2-yl)phenyl group would likely act as a non-transferable "dummy" ligand, directing the transfer of the other, less hindered or more electron-deficient aryl group to the nucleophile. This strategy is valuable in directing the arylation of a wide range of nucleophiles, including carbanions, amines, and phenols.

Generation and Reactivity of Aryne and Aryl Radical Equivalents from Iodonium Salts

Diaryliodonium salts serve as versatile precursors for the generation of highly reactive aryne and aryl radical species. In the context of this compound, its corresponding diaryliodonium salts can be synthesized and subsequently utilized in a variety of synthetic transformations. The generation of these reactive intermediates is typically initiated by light, often in the presence of a photocatalyst, or through electrochemical methods. researcher.lifenih.gov

The formation of an aryl radical from a diaryliodonium salt can proceed via a single electron transfer (SET) process. For instance, photo-excited ruthenium or iridium complexes can transfer an electron to the diaryliodonium salt, leading to its fragmentation into an aryl radical, an aryl iodide, and a cation. nih.gov This method provides a controlled and efficient pathway to generate aryl radicals under mild conditions.

Once generated, the 4-(1,2-diisopropyl)phenyl radical can participate in a range of reactions. A common application is in C-H arylation reactions, where the radical is captured by a transition metal catalyst, such as palladium, to form an organometallic intermediate that subsequently functionalizes a C-H bond. researcher.lifenih.gov These radicals can also be trapped by various radical acceptors, including alkenes and phosphites, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Alternatively, under basic conditions, diaryliodonium salts can undergo elimination to form arynes. The 3,4-diisopropylbenzyne intermediate, derived from a suitable this compound-based iodonium salt, is a powerful dienophile and can readily participate in cycloaddition reactions with dienes to construct complex carbocyclic frameworks.

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to cleavage, providing a direct route to aryl radical intermediates.

Homolytic Cleavage and Generation of Aryl Radicals

Homolytic cleavage of the C-I bond in this compound can be induced to generate the corresponding 4-(1,2-diisopropyl)phenyl radical. This process can be initiated by photolysis, particularly with UV light, or through the use of radical initiators. nih.gov The relatively low bond dissociation energy of the C-I bond (approximately 67 kcal/mol for iodobenzene) facilitates this cleavage. nih.gov

Electrochemical methods also offer a powerful tool for generating aryl radicals from aryl iodides. Anodic oxidation of the corresponding organoboron derivative, an aryl-BF3K salt, can produce the aryl radical via a one-electron oxidation process. nih.gov Similarly, photo-induced single electron transfer (SET) from a photocatalyst to the aryl iodide can lead to the formation of an aryl radical and an iodide anion. nih.gov

The generated 4-(1,2-diisopropyl)phenyl radical is a versatile intermediate that can undergo various transformations. One common fate is hydrogen atom abstraction (HAT) from a suitable donor, leading to the formation of 1,2-diisopropylbenzene. nih.gov These radicals can also be trapped by radical acceptors or participate in cyclization reactions, demonstrating their synthetic utility. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the directing effects of its substituents.

Regioselectivity and Ortho-Para-Directing Effects in Functionalization of Isopropylated Arenes

When considering the functionalization of 1,2-diisopropylbenzene, the incoming electrophile will preferentially substitute at the positions ortho and para to the isopropyl groups. However, steric hindrance from the bulky isopropyl groups can play a significant role in determining the major product. youtube.com Substitution at the position ortho to an isopropyl group is generally less favored than at the para position due to greater steric clash. libretexts.orgyoutube.com In the case of 1,2-diisopropylbenzene, the two ortho positions to one isopropyl group are also meta to the other, and the para position to one is ortho to the other. The directing effects of both groups must be considered. ulethbridge.ca

Influence of the Iodine Substituent on Aromatic Reactivity

Despite being deactivating, the ortho-para directing nature of iodine means that incoming electrophiles will still preferentially add to the positions ortho and para to the iodine atom. youtube.comyoutube.com In the case of this compound, the position para to the iodine is already substituted. Therefore, electrophilic attack will be directed to the positions ortho to the iodine.

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers powerful tools for the detailed characterization of molecules like this compound. High-resolution Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Mass Spectrometry are indispensable for a comprehensive understanding of its chemical nature.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of a related compound like 1,2-dimethylbenzene, the aromatic protons exhibit complex splitting patterns due to their proximity and non-equivalence. docbrown.info For this compound, one would expect to see distinct signals for the three aromatic protons, with their chemical shifts and coupling constants providing clues to their relative positions on the benzene (B151609) ring. The isopropyl protons would appear as a doublet for the six equivalent methyl protons and a septet for the methine proton, a characteristic pattern for this group. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. For instance, in 1-iodopropane, the carbon atom directly bonded to the iodine atom shows a distinct chemical shift compared to the other carbons in the alkyl chain. docbrown.info Similarly, for this compound, the carbon atom attached to the iodine (C4) would be significantly shifted. The two carbons bearing the isopropyl groups (C1 and C2) and the remaining aromatic carbons (C3, C5, C6) would also have characteristic shifts, confirming the substitution pattern. docbrown.infochemicalbook.com

Conformational analysis, particularly concerning the rotation of the two bulky isopropyl groups, can also be investigated using variable temperature NMR studies. These experiments can reveal the energy barriers associated with the rotation of these groups, providing insight into the molecule's dynamic behavior and steric hindrance.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.8 | 125 - 140 | Three distinct signals expected, with splitting patterns determined by their coupling. |

| Isopropyl CH | ~3.0 (septet) | ~34 | The methine proton of the isopropyl group. |

| Isopropyl CH₃ | ~1.2 (doublet) | ~24 | The six equivalent methyl protons of each isopropyl group. |

| C-I | N/A | ~95 | The carbon atom bonded to iodine is expected to be significantly shielded. |

Table 2: Intermolecular Interactions in Iodo-Benzene Derivatives

| Interaction Type | Example Compound | Observed Distance (Å) | Significance |

|---|---|---|---|

| I⋯I Halogen Bond | 1,3-bis(iodomethyl)benzene | 3.8662 (2) | Directs supramolecular assembly. |

| C-H⋯I Hydrogen Bond | 1,2-bis(iodomethyl)benzene | - | Stabilizes crystal packing. |

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of synthesized compounds and for tracing the pathways of chemical reactions. In the context of this compound, electron ionization (EI) mass spectrometry would produce a molecular ion peak corresponding to its mass, followed by a characteristic fragmentation pattern.

The fragmentation of alkylbenzenes is well-studied, often involving the loss of alkyl groups. acs.org For this compound, one would anticipate fragmentation pathways involving the loss of an isopropyl radical (C₃H₇) or a methyl radical (CH₃) from the isopropyl group. The presence of iodine would also lead to characteristic isotopic patterns and potential fragmentation through the cleavage of the C-I bond.

In mechanistic studies, such as palladium-catalyzed cross-coupling reactions, MS can be used to identify reaction intermediates and confirm the mass of the final products. baranlab.org For instance, if this compound were used in a Suzuki coupling reaction, MS would be employed to verify the mass of the newly formed biaryl product.

Table 3: Predicted Mass Spectrometry Data for a Related Compound: 4-iodo-1-methyl-2-(propan-2-yl)benzene

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M]+ | 260.00565 |

| [M+H]+ | 261.01348 |

| [M+Na]+ | 282.99542 |

| [M+K]+ | 298.96936 |

Data predicted for a similar iodo-alkylbenzene compound, illustrating expected adducts. chemicalbook.com

Mechanistic Probes and Kinetic Studies

Understanding how a reaction proceeds requires looking beyond the starting materials and final products. Mechanistic probes and kinetic studies allow chemists to observe transient intermediates and measure reaction rates, providing a detailed picture of the reaction mechanism.

In situ (in the original place) spectroscopy allows for the real-time monitoring of a chemical reaction as it happens. acs.org This is particularly powerful for detecting short-lived reaction intermediates that would be impossible to isolate. Techniques like Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are especially useful.

In the context of reactions involving this compound, particularly transition-metal-catalyzed processes, coupled operando spectroscopy can provide a wealth of information. rsc.org For example, in copper-catalyzed aerobic oxidation reactions, a combination of EPR, UV-Vis, and other spectroscopic methods has been used to identify and quantify different copper species (Cu(I) and Cu(II)) and radical intermediates like TEMPO. rsc.orgnih.gov EPR spectroscopy is uniquely suited for studying species with unpaired electrons, such as radical intermediates or paramagnetic metal centers. wikipedia.orgchemicalbook.com By using spin trapping agents, even highly reactive and short-lived radicals can be detected and characterized. wikipedia.org

UV-Vis spectroscopy can monitor changes in the concentration of colored species, such as organometallic complexes or certain organic intermediates, throughout the reaction. docbrown.inforsc.org The combination of these techniques provides a dynamic view of the catalytic cycle, revealing the roles of different species and helping to elucidate complex reaction mechanisms. beilstein-journals.org

Kinetic studies provide quantitative data on how fast a reaction proceeds and how the rate is affected by various factors. A key tool in mechanistic chemistry is the kinetic isotope effect (KIE), which measures the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orgprinceton.edu

If this compound were involved in a reaction where the carbon-iodine bond is broken in the rate-determining step, one could theoretically measure a ¹³C KIE at the C4 position. A significant KIE (a value different from 1) would provide strong evidence that the C-I bond cleavage is a crucial part of the slowest step of the reaction. baranlab.orgnih.gov The absence of a KIE, however, would suggest that this bond-breaking event occurs either before or after the rate-determining step. nih.gov

Reaction rate analysis involves monitoring the concentration of reactants or products over time to determine the reaction's rate law. This is often achieved using the in situ spectroscopic methods mentioned previously. For example, in cross-coupling reactions involving aryl iodides, the rate of reaction can be carefully measured to understand how it depends on the concentration of the aryl iodide, the coupling partner, and the catalyst. nih.govacs.org This information is critical for optimizing reaction conditions and for building a complete mechanistic picture of the transformation. youtube.com

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in chemical research, providing deep insights into molecular structure, bonding, and reactivity that are often inaccessible through experimental means alone. scienceopen.com For a molecule like this compound, computational methods can predict a wide range of properties, from the intricacies of its reaction mechanisms to the subtle non-covalent forces that govern its interactions with other molecules.

Theoretical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. scienceopen.com This allows for the detailed investigation of reaction pathways, including the identification of intermediates and the calculation of activation energies for transition states. For iodoarenes such as this compound, these theoretical studies can shed light on a variety of important transformations.

One of the key areas of investigation for iodoarenes is their participation in cross-coupling reactions. Theoretical studies on the oxidative addition of iodobenzene (B50100) to palladium(0) complexes, a critical step in many coupling processes, have revealed the intricate details of ligand effects and the energetics of the reaction pathway. rsc.org By analogy, similar calculations for this compound would be expected to show how the sterically demanding diisopropyl substitution pattern influences the approach of the catalyst and the subsequent bond-forming steps. The bulky isopropyl groups would likely modulate the stability of intermediates and the energy of transition states, potentially altering reaction kinetics and outcomes compared to less hindered iodoarenes.

Furthermore, the formation of hypervalent iodine compounds is another significant reaction pathway for iodoarenes. acs.orgnih.gov Computational studies can model the oxidation of the iodine atom and the subsequent ligand exchange processes. For this compound, theoretical calculations could predict the feasibility of forming various hypervalent iodine species and their subsequent reactivity in, for example, arylation reactions. The electronic effects of the alkyl groups, being weakly electron-donating, would also play a role in the stability and reactivity of these hypervalent intermediates.

A hypothetical reaction pathway that could be investigated for this compound is its reaction with a nucleophile, catalyzed by a transition metal. The table below illustrates the kind of data that could be generated from quantum chemical calculations for such a process.

| Step | Description | Calculated Parameter | Hypothetical Value (kcal/mol) |

| 1 | Formation of catalyst-substrate complex | Complexation Energy | -5.2 |

| 2 | Oxidative Addition | Activation Energy (TS1) | +18.5 |

| 3 | Intermediate 1 Formation | Reaction Energy | -10.1 |

| 4 | Ligand Exchange | Activation Energy (TS2) | +8.3 |

| 5 | Reductive Elimination | Activation Energy (TS3) | +12.7 |

| 6 | Product Release | Reaction Energy | -25.0 |

This table presents hypothetical energy values for a generic catalyzed nucleophilic substitution on this compound, illustrating the type of insights gained from theoretical investigations.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules. By analyzing various molecular descriptors derived from the electronic structure, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity indices, a detailed picture of a molecule's chemical behavior can be constructed. nih.gov

For this compound, the electronic character of the aromatic ring is influenced by the interplay between the electron-withdrawing, yet highly polarizable, iodine atom and the electron-donating isopropyl groups. Computational models can quantify these effects and predict the most likely sites for electrophilic or nucleophilic attack. For instance, the calculation of Fukui functions can pinpoint the atoms most susceptible to attack by different types of reagents, thus predicting the regioselectivity of reactions.

In reactions where new stereocenters can be formed, computational methods can be employed to predict the stereoselectivity. While this compound itself is achiral, its reactions with chiral reagents or on chiral catalysts could lead to stereoisomeric products. Theoretical modeling of the transition states for the formation of different stereoisomers can reveal the energy differences that govern the stereochemical outcome.

Machine learning models, trained on large datasets of computationally derived reactivity data for hypervalent iodine compounds, have also emerged as a powerful tool for predicting reactivity. researchgate.net Such approaches could be applied to this compound to rapidly estimate its reactivity in various contexts without the need for extensive quantum chemical calculations for every new reaction. nih.gov

The following table showcases some of the key reactivity descriptors that can be calculated for this compound and their implications.

| Descriptor | Definition | Predicted Trend for this compound | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high due to alkyl groups | Susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the iodine atom | Susceptibility to nucleophilic attack at the C-I bond |

| Electrostatic Potential on Iodine | The electrostatic charge distribution around the iodine atom | Positive region (σ-hole) along the C-I bond axis | Propensity for halogen bonding |

| C-I Bond Dissociation Energy | The energy required to homolytically cleave the C-I bond | Moderate | Potential for radical-mediated reactions |

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are crucial in determining the structure and properties of molecular solids, liquids, and biological systems. nih.gov For iodoarenes, the most significant of these is halogen bonding, a directional interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base. nih.gov

Quantum chemical calculations are essential for the characterization of halogen bonds. beilstein-journals.orgrsc.org Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and quantify these interactions. researchgate.net For this compound, the iodine atom is expected to possess a significant σ-hole, making it a potent halogen bond donor. Theoretical studies on similar iodoarenes have shown that the strength of the halogen bond can be tuned by the substituents on the aromatic ring. umich.edu The electron-donating isopropyl groups in this compound would slightly reduce the magnitude of the σ-hole compared to unsubstituted iodobenzene, but it would still be a prominent feature.

Computational analysis can predict the geometry and energetics of halogen-bonded complexes between this compound and various Lewis bases. This information is critical for understanding its behavior in the solid state and its potential use in crystal engineering and the design of supramolecular assemblies. mdpi.com The bulky isopropyl groups would also exert a significant steric influence on the formation of such complexes, potentially favoring specific geometries or hindering the approach of very large Lewis bases.

The table below summarizes the key features of halogen bonding in the context of this compound that can be elucidated through computational analysis.

| Interaction Parameter | Description | Predicted Characteristics for this compound |

| σ-hole potential (Vs,max) | The maximum positive electrostatic potential on the iodine atom | Positive and significant, enabling halogen bonding |

| Interaction Energy | The strength of the halogen bond with a given Lewis base | Moderate, tunable by the nature of the Lewis base |

| Directionality | The preferred angle of interaction (C-I···Lewis Base) | Highly linear (approaching 180°) |

| Steric Hindrance | The effect of the isopropyl groups on complex formation | May influence the accessibility of the iodine atom to Lewis bases |

Conclusion

While specific experimental data on 4-Iodo-1,2-bis(propan-2-yl)benzene (B6165568) is scarce, its chemical properties and reactivity can be reliably predicted based on established principles of organic chemistry. As a sterically hindered aryl iodide, it represents an interesting substrate for studying the limits and capabilities of modern cross-coupling methodologies. The development of efficient synthetic routes to this and similar bulky aryl iodides, as well as the exploration of their reactivity, will continue to be a valuable endeavor in the field of organic synthesis, potentially leading to the discovery of new catalysts and reaction pathways for the construction of complex and sterically demanding molecules.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The presence of the iodo-substituent makes 4-Iodo-1,2-bis(propan-2-yl)benzene (B6165568) a valuable building block for the construction of more intricate molecular architectures. It is particularly useful in carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to modern organic chemistry.

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama reactions, which are powerful methods for constructing biaryl linkages. organic-chemistry.org The carbon-iodine bond is highly reactive toward oxidative addition to low-valent palladium complexes, initiating the catalytic cycle. In this context, this compound can be coupled with a variety of organoboron, organotin, or organosilicon reagents to furnish unsymmetrical biaryls. The bulky di-isopropyl groups can play a role in directing the coupling and influencing the rotational barrier around the newly formed biaryl bond, which is a key consideration in the synthesis of atropisomeric compounds. rsc.org

Furthermore, this compound can serve as a starting point for synthesizing polycyclic aromatic compounds (PAHs). Through reactions like the Sonogashira coupling with terminal alkynes, followed by intramolecular cyclization, the benzene (B151609) core can be extended to form larger, fused aromatic systems. researchgate.net For instance, coupling with an appropriately substituted iodobenzene (B50100) derivative can be followed by a gold-catalyzed intramolecular hydroarylation to construct complex polycyclic chromene cores. researchgate.net

Table 1: Representative Cross-Coupling Reactions for Biaryl Synthesis This table presents generalized conditions for reactions in which a compound like this compound would be a suitable substrate.

| Reaction Name | Coupling Partner | Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(PPh₃)₄ / K₂CO₃ | Biaryl |

| Stille | Arylstannane | Pd(PPh₃)₄ / LiCl | Biaryl |

| Hiyama | Aryltrifluorosilane | [Pd(allyl)Cl]₂ / CsF | Biaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-alkyne |

The sterically hindered 1,2-bis(propan-2-yl)phenyl motif is a desirable feature in the design of ancillary ligands for transition metal catalysis. Bulky ligands can enhance catalyst stability and activity, and critically, they can create a specific chiral environment around the metal center to induce enantioselectivity in reactions.

Starting from this compound, the iodine atom can be replaced by a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through nucleophilic substitution or metal-catalyzed coupling reactions. For example, conversion to the corresponding Grignard or organolithium reagent followed by reaction with a chlorophosphine would yield a bulky phosphine (B1218219) ligand. Such ligands are crucial in numerous catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Aryl iodides are key precursors for their synthesis through various cyclization strategies. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or etherification, allow for the formation of nitrogen- or oxygen-containing rings when an intramolecular reaction is designed.

For example, this compound could be coupled with a molecule containing both a boronic acid and a pyrrole (B145914) moiety to construct more complex systems. In a related approach, the Suzuki-Miyaura cross-coupling of dihaloarenes with 2-borylpyrrole has been shown to be an effective method for synthesizing bis(pyrrol-2-yl)arenes, which are valuable building blocks for expanded porphyrins and electroactive polymers. researchgate.netkobe-u.ac.jp Similarly, intramolecular cyclization of precursors derived from this iodoarene can lead to the formation of spirocyclic systems, which are important scaffolds in natural products and medicinal chemistry. beilstein-journals.org

Role in Catalysis and Catalytic Cycles

Beyond its use as a structural building block, the iodoarene moiety can be transformed into a catalytically active species, most notably in the field of hypervalent iodine chemistry. These organocatalysts offer an environmentally benign alternative to heavy metal-based reagents for a variety of oxidative transformations.

Iodoarenes can be oxidized in situ to form chiral hypervalent iodine(III) or iodine(V) species, which act as powerful electrophiles and oxidizing agents. acs.org When the iodoarene backbone is appended with a chiral auxiliary, these reagents can mediate a wide range of asymmetric transformations with high levels of stereocontrol. researchgate.netnih.gov These reactions include the α-functionalization of carbonyl compounds, dearomatization of phenols, and difunctionalization of alkenes. nih.govrsc.org

While research has not specifically detailed a catalyst derived from this compound, the principles are well-established with structurally related compounds. For instance, conformationally flexible C₂-symmetric chiral iodoarenes have been designed where the iodine atom is flanked by chiral groups. orgsyn.org These catalysts have proven effective in reactions like the enantioselective oxidative dearomatization of naphthols. researchgate.netresearchgate.net The bulky di-isopropyl groups in a hypothetical catalyst derived from this compound would be expected to create a well-defined chiral pocket around the iodine center, influencing the enantioselectivity of the catalyzed transformation.

Table 2: Examples of Asymmetric Transformations using Chiral Iodoarene Catalysts This table showcases transformations where a chiral catalyst derived from a scaffold similar to this compound could be applied.

| Reaction Type | Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Oxytosylation | Propiophenone | Axially Chiral Iodoarene / m-CPBA, TsOH | α-Tosyloxy Ketone | Good to Excellent | nih.gov |

| Spirolactonization | Naphthol Derivative | C₂-Symmetric Iodoarene / m-CPBA | Spirolactone | Up to 73% | researchgate.net |

| Dearomatization | Phenol Derivative | Chiral Iodoarene / Oxidant | Spirocyclic Compound | High | researchgate.netrsc.org |

A significant advancement in sustainable chemistry is the development of recyclable catalysts. Iodoarene catalysts can be immobilized on solid supports, such as polymers or nanoparticles, which allows for their easy separation from the reaction mixture by simple filtration and subsequent reuse. This approach mitigates catalyst waste and product contamination, making the process more economical and environmentally friendly.

Researchers have developed recyclable aryl iodine catalysts by attaching them to polymer backbones or incorporating them into larger, insoluble structures. researchgate.net For example, new conformationally flexible and recyclable aryl iodine catalysts have been synthesized from inexpensive chiral sources like chloramphenicol (B1208) waste, demonstrating high efficiency and enantioselectivity in oxidative dearomatization reactions over multiple cycles. researchgate.net A catalyst featuring the this compound scaffold could be similarly functionalized with a polymerizable group or an anchor for grafting onto a solid support, enabling its application in heterogeneous catalytic systems.

Electrochemical Mediators in Organic Transformations

The electrochemical activation of iodoarenes, including this compound, represents a significant advancement in green and sustainable chemistry. In these processes, the iodoarene can function as an electrochemical mediator, acting as an electron shuttle in indirect electrolysis. nih.gov This strategy avoids the direct electrolysis of the primary substrate, which might require high overpotentials or lead to undesired side reactions.

The general mechanism involves the reduction of the iodoarene at the cathode to form a radical anion. This highly reactive species can then participate in various organic transformations. For instance, it can act as a potent electron donor to initiate reductive cleavage or coupling reactions. This method offers a powerful alternative to traditional chemical reductants, often providing greater control and selectivity under milder, more environmentally friendly conditions. nih.gov The activation of aryl iodides can be achieved through direct or indirect electrolysis, sometimes mediated by organocatalysts that act as electron shuttles, showcasing a versatile approach to forming C-C and C-heteroatom bonds. nih.gov

Table 1: Key Features of Iodoarenes as Electrochemical Mediators

| Feature | Description |

|---|---|

| Electron Shuttle | Transfers electrons from the electrode to the substrate, facilitating reduction at lower potentials. |

| Catalytic Nature | The iodoarene is regenerated at the electrode, allowing it to be used in sub-stoichiometric amounts. |

| Reaction Control | The reaction rate and selectivity can be finely tuned by controlling the applied potential and current. |

| Sustainability | Reduces the need for stoichiometric chemical reagents, minimizing waste and improving process safety. |

The use of iodoarenes as mediators is part of a broader effort to develop eco-friendly, inexpensive, and functional group-tolerant activation strategies that provide green alternatives to transition metal-based catalysis. nih.gov

Development of Sustainable and Atom-Economical Processes in Iodinated Arene Synthesis and Transformations

The synthesis and functionalization of iodinated arenes are central to the production of pharmaceuticals, agrochemicals, and advanced materials. However, traditional iodination methods often suffer from poor atom economy, the use of harsh or toxic reagents, and the generation of significant waste. acs.org Modern research focuses on developing more sustainable and atom-economical processes.

Key goals in this area include the direct C-H iodination of arenes using benign reagents, minimizing the formation of byproducts, and designing processes where the iodine atom is used efficiently. acs.org Iodination reactions are often more challenging than chlorination or bromination because common iodinating reagents like molecular iodine (I₂) are not reactive enough for many substrates, particularly electron-deficient ones. acs.org This has historically necessitated the use of strong oxidants or harsh acidic conditions, which limits functional group tolerance. acs.org

Recent breakthroughs include the development of novel iodination systems that operate under mild conditions. For example, activating molecular iodine with oxidizing agents can enhance its electrophilicity, though this can sometimes lead to over-iodination. acs.org A significant step forward is the use of catalytic systems and recyclable reagents, which addresses both the efficiency and environmental impact of these transformations. acs.org

Strategies for Minimizing Iodine Waste and Catalyst Recycling

A primary challenge in arene iodination is the inefficient use of the iodine source and the difficulty in recovering and reusing catalysts. Several innovative strategies have emerged to address these issues.

Catalytic Iodine and In-Situ Reagent Generation: Instead of using stoichiometric amounts of expensive or hazardous iodinating agents, methods have been developed that use catalytic amounts of an iodine source in conjunction with a stoichiometric, inexpensive, and environmentally benign oxidant. This in-situ generation of the active electrophilic iodine species drastically reduces iodine waste.

Catalyst Recycling in Cross-Coupling Reactions: In subsequent transformations of iodoarenes, such as Suzuki or Heck couplings, the recycling of the precious metal catalyst is crucial for sustainability. The use of pillararenes as macrocyclic hosts for palladium catalysts has shown great promise. nih.gov For instance, a pillar nih.govquinone-based porous polymer used to support a palladium catalyst was highly efficient for Suzuki coupling reactions and could be recycled and reused six times without a significant drop in yield. nih.gov Similarly, a telluride-pillar nih.govarene has been demonstrated as a recyclable catalyst for alkylation reactions, showing efficient reuse for up to six cycles. nih.gov

Table 2: Comparison of Iodination Strategies

| Strategy | Traditional Method (e.g., I₂/HNO₃) | Modern Sustainable Method |

|---|---|---|

| Iodine Source | Stoichiometric I₂ | Catalytic I₂ or recyclable reagent |

| Reagents | Strong acids and oxidants | Mild oxidants, often in situ generated |

| Waste | Significant inorganic and organic waste | Minimized waste, recyclable components |

| Catalyst | Often not used or not recycled | Designed for easy separation and reuse |

| Conditions | Harsh (high temp., strong acid) | Mild (room temp., neutral pH) |

Tandem and Cascade Reactions Incorporating the Iodoarene Moiety

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, represent the pinnacle of atom and step economy. The iodoarene moiety is an excellent functional handle for initiating such sequences. A particularly elegant strategy involves the "recycling" of the iodine activating group, where it is not lost after the initial transformation but is retained in the product to direct subsequent reactions.

One such approach involves a metal-catalyzed 1,3-halogen migration. researchgate.net In this process, a bromine or iodine atom is transferred from an sp²-hybridized carbon of the aromatic ring to a benzylic carbon. This migration is often coupled with another bond-forming event, such as borylation, at the original site of the halogen. The resulting benzyl (B1604629) halide is a versatile intermediate that can undergo further in-situ reactions, such as nucleophilic substitution, allowing for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net This "activating group recycling" allows for additional bond-forming events to occur in the same reaction vessel, increasing the complexity of the product and the atom economy of the reaction. researchgate.net

Another example is the gold-catalyzed synthesis of iodofulvenes from iododialkynes, which proceeds through an unprecedented iodine/gold exchange. This pathway allows for highly regioselective transformations directed by the position of the iodine atom in the organogold intermediates, showcasing how the iodoarene moiety can be instrumental in complex catalytic cycles. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-1,2-bis(propan-2-yl)benzene, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized aromatic precursor. Key parameters include solvent choice (e.g., ethanol for solubility and inertness), acid catalysis (e.g., glacial acetic acid to stabilize intermediates), and reflux duration (4–6 hours for complete conversion). Reaction efficiency can be enhanced by optimizing stoichiometry (e.g., 1:1 molar ratio of precursor to iodine source) and using inert atmospheres to prevent oxidative side reactions. Post-reaction workup includes solvent evaporation under reduced pressure and filtration to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and substitution patterns. For example, aromatic proton signals in ¹H NMR appear in the δ6.5–7.5 ppm range, while isopropyl groups show distinct triplets near δ1.2–1.4 ppm. Infrared (IR) spectroscopy identifies C-I stretches (~500 cm⁻¹) and C-H vibrations of the isopropyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 288.17 g/mol, C₁₂H₁₇I) .

Q. What purification strategies are effective for removing iodination byproducts?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates unreacted iodine or poly-iodinated impurities. Recrystallization in ethanol or methanol improves purity by exploiting differential solubility. For trace metal contaminants (e.g., residual catalysts), chelating agents like EDTA in aqueous washes can be employed .

Advanced Research Questions

Q. How can regioselectivity in iodocyclization reactions involving this compound be controlled?

- Methodological Answer : Regioselectivity (e.g., 7-endo vs. 6-exo cyclization) depends on steric and electronic factors. Polar aprotic solvents (e.g., DMF) favor 7-endo pathways by stabilizing transition states, while bulky bases (e.g., DBU) promote 6-exo via deprotonation kinetics. Temperature modulation (e.g., 0°C for kinetic control vs. room temperature for thermodynamic control) further refines selectivity. Computational modeling (DFT) aids in predicting dominant pathways .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies in NMR data may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., hindered rotation of isopropyl groups). Use variable-temperature NMR to identify conformational exchange. Cross-validate with 2D techniques (COSY, NOESY) to assign overlapping signals. Compare with literature data for analogous iodinated aromatics to confirm assignments .

Q. What mechanisms underpin the biological activity of iodinated aromatic compounds like this compound?

- Methodological Answer : Iodine’s electronegativity and polarizability enhance interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., methyl, nitro groups) and testing inhibition kinetics. In vitro assays (e.g., enzyme-linked immunosorbent assays, ELISAs) quantify binding affinities, while molecular docking simulations map steric and electronic complementarity .

Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves iodinated byproducts. Mobile phases combining methanol and buffered solutions (e.g., sodium acetate/1-octanesulfonate, pH 4.6) improve peak resolution. For halogen-specific detection, inductively coupled plasma mass spectrometry (ICP-MS) quantifies iodine content with parts-per-billion sensitivity .

Q. How does steric hindrance from isopropyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The isopropyl groups create steric bulk, slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) mitigates this effect. Kinetic studies (e.g., monitoring via in situ IR) reveal rate-limiting steps, while Hammett plots correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.